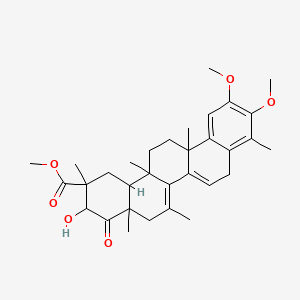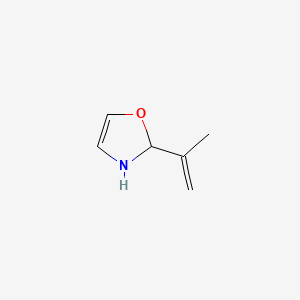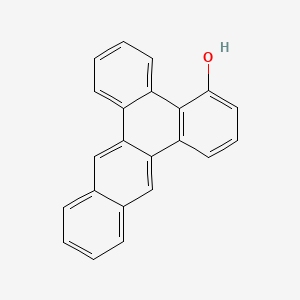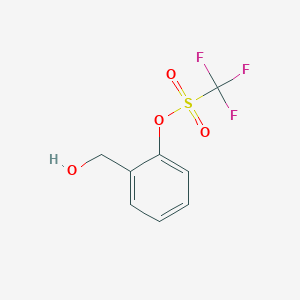
Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate is a complex organic compound with a molecular formula of C32H42O6 . This compound is known for its intricate structure, which includes multiple hydroxyl, methoxy, and methyl groups, as well as a carboxylate ester functional group. It is a derivative of picene, a polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
The synthetic route typically starts with the base structure of picene, followed by functional group modifications through various organic reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate include other picene derivatives and polycyclic aromatic hydrocarbons with similar functional groups. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. Examples include:
Eigenschaften
CAS-Nummer |
117860-09-0 |
|---|---|
Molekularformel |
C32H42O6 |
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,6a,9,14a-hexamethyl-4-oxo-3,5,8,13,14,14b-hexahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C32H42O6/c1-17-15-31(5)23(16-32(6,28(35)38-9)27(34)26(31)33)30(4)13-12-29(3)20(24(17)30)11-10-19-18(2)25(37-8)22(36-7)14-21(19)29/h11,14,23,27,34H,10,12-13,15-16H2,1-9H3 |
InChI-Schlüssel |
KJMPDXKVPLVYCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CCC4=C(C(=C(C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


methanone](/img/structure/B14304413.png)

![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)

![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
